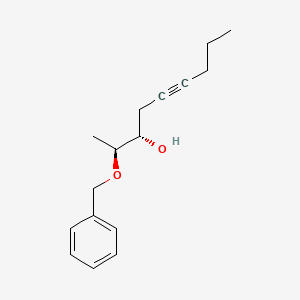
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is a chemical compound with the molecular formula C16H22O2. It is a chiral molecule, meaning it has two enantiomers, (2S,3S)- and (2R,3R)-. This compound is known for its unique structure, which includes a nonyne chain and a phenylmethoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-1-propyne and benzyl alcohol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-bromo-1-propyne with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with benzyl alcohol to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- are similar to the laboratory synthesis but are scaled up to meet production demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its unique nonyne chain and phenylmethoxy group allow it to bind to specific sites on enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2R,3R)-: The enantiomer of the (2S,3S)- form, with similar chemical properties but different biological activity.
5-Nonyn-3-ol, 2-(methoxy)-: A similar compound with a methoxy group instead of a phenylmethoxy group.
5-Nonyn-3-ol: A simpler compound without the phenylmethoxy group.
Uniqueness
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is unique due to its chiral nature and the presence of both a nonyne chain and a phenylmethoxy group. These features give it distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
184827-43-8 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
(2S,3S)-2-phenylmethoxynon-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-9-12-16(17)14(2)18-13-15-10-7-6-8-11-15/h6-8,10-11,14,16-17H,3-4,12-13H2,1-2H3/t14-,16-/m0/s1 |
Clé InChI |
MCJLSUYPFRUFDV-HOCLYGCPSA-N |
SMILES isomérique |
CCCC#CC[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
SMILES canonique |
CCCC#CCC(C(C)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


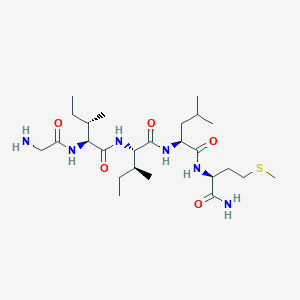
![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
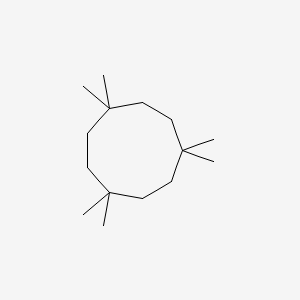
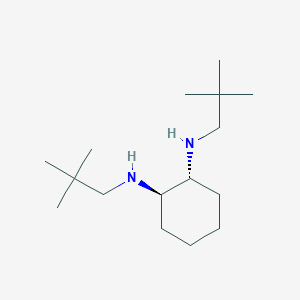

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
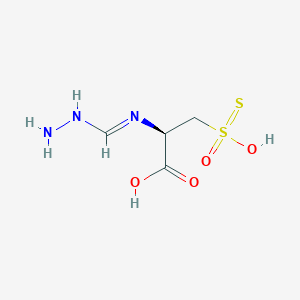
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
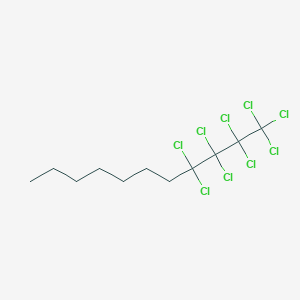

![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
